

Physical and chemical properties of 4,4'-(Propane-1,3-diyl)diphenol

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Compound of Interest

Compound Name: 4,4'-(Propane-1,3-diyl)diphenol

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An In-Depth Technical Guide to 4,4'-(Propane-1,3-diyl)diphenol

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4'-(Propane-1,3-diyl)diphenol. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

Chemical Identity and Physical Properties

4,4'-(Propane-1,3-diyl)diphenol, a member of the bisphenol family, is characterized by two phenol rings linked by a three-carbon aliphatic chain. Its structural isomers, such as 4,4'-(propane-1,1-diyl)diphenol and 4,4'-(propane-2,2-diyl)diphenol (Bisphenol A), exhibit distinct physical and biological properties.

Table 1: Physical and Chemical Properties of 4,4'-(Propane-1,3-diyl)diphenol and Related Isomers

Property	4,4'-(Propane-1,3-diyl)diphenol	4,4'-(Propane-1,1-diyl)diphenol[1]	4,4'-(Propane-2,2-diyl)diphenol (Bisphenol A)
Molecular Formula	C ₁₅ H ₁₆ O ₂	C ₁₅ H ₁₆ O ₂	C ₁₅ H ₁₆ O ₂
Molecular Weight	228.29 g/mol	228.29 g/mol	228.29 g/mol
CAS Number	Not explicitly found	1576-13-2	80-05-7
Melting Point	Data not available	Data not available	158-159 °C
Boiling Point	Data not available	Data not available	220 °C at 4 mmHg
Solubility	Predicted to be poorly soluble in water	Predicted to be poorly soluble in water	Soluble in organic solvents, poorly soluble in water
logP (Predicted)	3.7	3.7	3.3
pKa (Predicted)	~10	~10	9.6 - 10.2

Synthesis and Characterization

The synthesis of **4,4'-(Propane-1,3-diyl)diphenol** can be achieved through the catalytic hydrogenation of the corresponding chalcone, 1,3-bis(4-hydroxyphenyl)prop-2-en-1-one. This method provides a high-yield route to the saturated diphenylpropane structure.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from general procedures for chalcone hydrogenation.

Materials:

- 1,3-bis(4-hydroxyphenyl)prop-2-en-1-one (chalcone precursor)
- Palladium on carbon (10% Pd/C)
- Ethanol or Ethyl Acetate (solvent)

- Hydrogen gas (H₂)
- Filtration apparatus (e.g., Celite pad)
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve the chalcone precursor in a suitable solvent (e.g., ethanol or ethyl acetate).
- Add a catalytic amount of 10% Pd/C to the solution.
- Seal the flask and purge with hydrogen gas.
- Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Wash the filter cake with the solvent to ensure complete recovery of the product.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure **4,4'-(Propane-1,3-diyl)diphenol**.

Spectral Characterization

While experimental spectra for **4,4'-(Propane-1,3-diyl)diphenol** are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted and Expected Spectral Data for **4,4'-(Propane-1,3-diyl)diphenol**

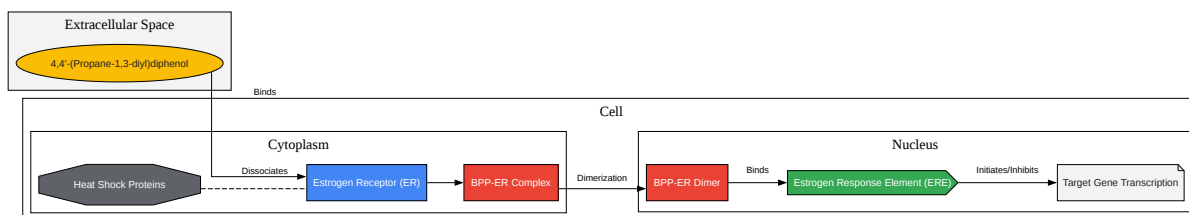
Technique	Expected Peaks/Signals
¹ H NMR	Aromatic protons (AA'BB' system, δ ~6.7-7.1 ppm), Methylene protons adjacent to phenyl rings (triplet, δ ~2.5-2.8 ppm), Central methylene protons (quintet, δ ~1.8-2.1 ppm), Phenolic hydroxyl protons (broad singlet, variable chemical shift).
¹³ C NMR	Aromatic carbons (δ ~115-155 ppm), Methylene carbons (δ ~30-40 ppm).
FTIR (cm ⁻¹)	O-H stretch (broad, ~3200-3600), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2850-2960), C=C stretch (aromatic, ~1500-1600), C-O stretch (phenol, ~1200-1250).
Mass Spec.	Molecular ion peak (M ⁺) at m/z = 228. Common fragments would likely result from benzylic cleavage.

Biological Activity and Signaling Pathways

Bisphenols are a class of chemicals known for their endocrine-disrupting properties, primarily through their interaction with nuclear hormone receptors such as the estrogen receptor (ER) and the androgen receptor (AR). Although specific studies on **4,4'-(Propane-1,3-diyl)diphenol** are limited, its structural similarity to other bisphenols suggests it may exhibit similar biological activities.

Interaction with Estrogen Receptor Signaling

Bisphenols can act as agonists or antagonists of the estrogen receptor, thereby interfering with normal estrogen signaling. This interaction can lead to the activation or inhibition of estrogen-responsive genes, potentially impacting various physiological processes.

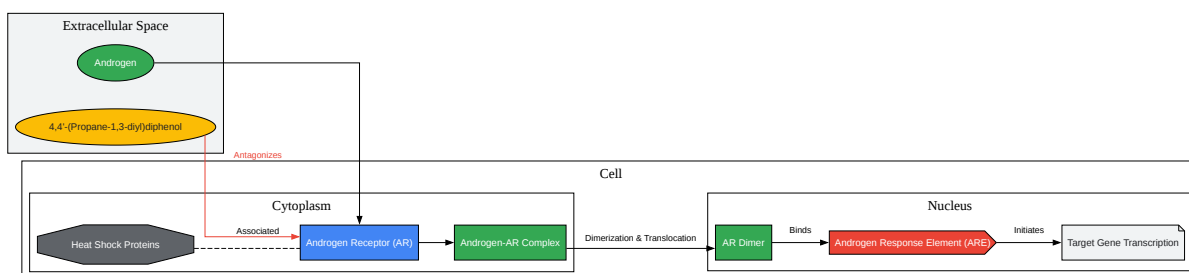


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Interaction of 4,4'-(Propane-1,3-diyl)diphenol with the Estrogen Receptor Signaling Pathway.

Interaction with Androgen Receptor Signaling

Some bisphenols have been shown to act as antagonists to the androgen receptor, inhibiting the binding of androgens and subsequent transactivation of androgen-responsive genes. This can disrupt male reproductive development and function.



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Antagonistic Interaction of 4,4'-(Propane-1,3-diyl)diphenol with the Androgen Receptor.

Safety and Toxicology

As a potential endocrine disruptor, **4,4'-(Propane-1,3-diyl)diphenol** should be handled with appropriate safety precautions. The GHS hazard statements for the structurally similar 4,4'-(propane-1,1-diyl)diphenol include warnings for being harmful if swallowed, causing serious eye damage, and being very toxic to aquatic life.^[1]

Conclusion

4,4'-(Propane-1,3-diyl)diphenol is a member of the bisphenol family with potential applications in polymer chemistry and as a subject of study in toxicology and drug development due to its likely endocrine-disrupting properties. While specific experimental data for this isomer is not abundant, its properties and biological activities can be inferred from its structure and comparison with related bisphenols. Further research is warranted to fully characterize this compound and elucidate its specific biological mechanisms of action.

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References

- 1. web.pdx.edu [web.pdx.edu]
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